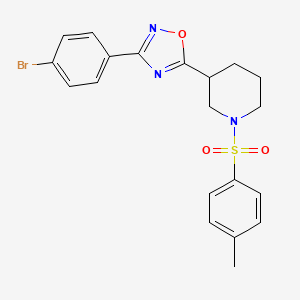

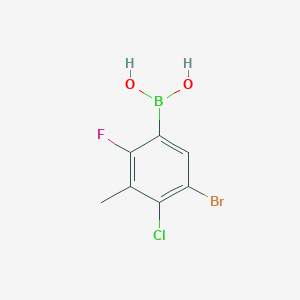

![molecular formula C14H12N2OS B2961065 [1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol CAS No. 372190-27-7](/img/structure/B2961065.png)

[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

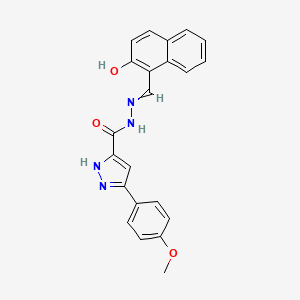

“[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol” is a chemical compound that belongs to the class of organic compounds known as thiophenes . Thiophenes are compounds containing a five-member aromatic ring with one sulfur atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized by the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in alcoholic basic medium .Molecular Structure Analysis

The molecular structure of “[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol” can be inferred from similar compounds. For example, the structure of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylate was determined by IR, 1H-NMR, and HRMS analysis .Aplicaciones Científicas De Investigación

Tautomeric Transformations and Molecular Structure

The derivatives of 1-phenyl-pyrazol have been investigated for their tautomeric transformations in solutions and gas phases, as well as their molecular structures in the crystalline phase. These studies provide insights into the stabilization mechanisms of different tautomeric forms, contributing to our understanding of molecular interactions and structure-function relationships (Chmutova et al., 2001).

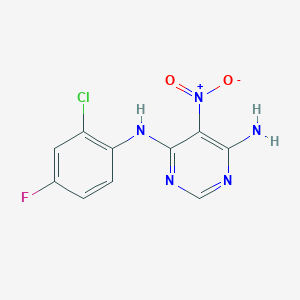

Antimicrobial Activity

Substituted derivatives of "[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol" have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit antibacterial and antifungal activities, highlighting their potential as candidates for developing new antimicrobial agents (Ashok et al., 2017).

Enhancement of Polymer Solar Cells Efficiency

Research has demonstrated the use of methanol treatment on polymer solar cells containing thiophene derivatives to significantly enhance their efficiency. This treatment improves various properties such as built-in voltage, charge transport, and charge extraction, leading to better device performance (Zhou et al., 2013).

Novel Synthesis Methods

Innovative methods for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives have been developed, showcasing the versatility of thiophene-containing pyrazol derivatives in facilitating novel cyclization reactions. These methods enable the synthesis of complex organic molecules with potential applications in various fields of chemistry (Reddy et al., 2012).

Molecular Logic Devices

Derivatives of this compound have been used to construct molecular logic devices based on photoinduced electron transfer (PET) and internal charge transfer (ICT) mechanisms. These devices exhibit pH-driven off-on-off fluorescence behavior, highlighting the potential of these compounds in developing advanced molecular sensors and switches (ZammitRamon et al., 2015).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing a range of biological activities .

Mode of Action

This interaction could involve binding to the active site of an enzyme or receptor, altering its activity .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways, leading to downstream effects such as antimicrobial, anti-inflammatory, and analgesic activities .

Result of Action

Similar compounds have been found to exhibit antimicrobial, anti-inflammatory, and analgesic activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound exerts its effects.

Propiedades

IUPAC Name |

(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c17-10-11-9-16(12-5-2-1-3-6-12)15-14(11)13-7-4-8-18-13/h1-9,17H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPKOZBAZPODMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-N,N-dimethyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B2960995.png)

![Tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate](/img/structure/B2960996.png)

![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2961002.png)

![Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2961005.png)